molecular formula C13H9Cl2NO B1452587 2-(3,5-Dichlorobenzoyl)-3-methylpyridine CAS No. 1187165-83-8

2-(3,5-Dichlorobenzoyl)-3-methylpyridine

Cat. No. B1452587
M. Wt: 266.12 g/mol
InChI Key: NOVLGOMBCNIPJN-UHFFFAOYSA-N
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Description

“3,5-Dichlorobenzoyl chloride” is a chemical compound used in various applications . It’s an important substrate in the syntheses of various benzamide derivatives .


Synthesis Analysis

Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . The synthesis of 3,5-dichlorobenzoyl chloride has been prepared by reacting benzoyl chlorides with a sulfochlorinating agent .


Molecular Structure Analysis

The structures of some compounds derived from 3,5-dichlorobenzoyl chloride were established by X-ray crystallography .


Chemical Reactions Analysis

The reaction of compound 7 with 3,5-dichlorobenzoyl chloride in the presence of pyridine gave methyl 4- (3,5-dichlorobenzamido)- 3-hydroxybenzoate 8 in an almost quantitative yield .


Physical And Chemical Properties Analysis

The molecular weight of 3,5-Dichlorobenzoyl chloride is 209.46 .

Scientific Research Applications

  • Synthesis of Dichlorobenzamide Derivatives

    • Field : Chemical Crystallography
    • Application : This compound is used in the synthesis of a series of dichlorobenzamide derivatives .
    • Method : The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
    • Results : These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
  • Pesticide Production

    • Field : Pesticide Industry
    • Application : 3,5-Dichlorobenzoyl chloride is an important intermediate in pesticide production .
    • Method : Pesticides can be prepared by benzoic acid reaction .
    • Results : The specific results or outcomes of this application are not provided in the source .
  • Medicine Production

    • Field : Pharmaceutical Industry
    • Application : This compound is used in the production of headache drugs and antidiuretic hormone drugs .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

3,5-Dichlorobenzoyl chloride is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, is toxic if swallowed, and may be corrosive to metals .

properties

IUPAC Name

(3,5-dichlorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-3-2-4-16-12(8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVLGOMBCNIPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorobenzoyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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